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Compound of Interest

Compound Name: Sofosbuvir impurity H

Cat. No.: B1150397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial

reference standards and analytical methodologies concerning Sofosbuvir impurity H. As a

critical aspect of quality control in the pharmaceutical industry, understanding and controlling

impurities is paramount to ensuring the safety and efficacy of therapeutic agents like

Sofosbuvir. This document synthesizes available data to offer a practical resource for

professionals in drug development and research.

Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C

virus (HCV) infection.[1] It is a nucleotide analog inhibitor of the HCV NS5B protein, essential

for viral replication.[2] During the synthesis and storage of Sofosbuvir, various process-related

and degradation impurities can arise.[3] The control of these impurities is a mandatory

requirement of regulatory bodies worldwide to ensure the quality, safety, and efficacy of the

final drug product.

Characterization of Sofosbuvir Impurity H
While not currently listed as a specified impurity in the major pharmacopeias such as the

United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), "Sofosbuvir
impurity H" is recognized and available as a reference standard from various suppliers. It is

characterized as a diastereoisomer of Sofosbuvir.
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A critical point of differentiation is its molecular formula and weight, which distinguishes it from

the active pharmaceutical ingredient (API).

Compound Molecular Formula Molecular Weight ( g/mol )

Sofosbuvir C22H29FN3O9P 529.45[2][4]

Sofosbuvir Impurity H C29H33FN3O10P 633.56[5]

Pharmacopeial Perspective on Impurity Control
Regulatory guidelines from bodies like the International Council for Harmonisation (ICH), USP,

and EP provide a framework for the control of impurities in new drug substances.[6] These

guidelines necessitate the identification and characterization of any impurity present above a

certain threshold. The qualification of impurities involves assessing the biological safety of the

impurity at the level or above at which it is present in the new drug substance.

Analytical Methodologies for Impurity Profiling
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and

effective analytical technique for the separation and quantification of Sofosbuvir and its

impurities. Several studies have reported the development and validation of stability-indicating

HPLC methods for this purpose.

Representative Experimental Protocol: RP-HPLC Method
The following protocol is a representative example based on published methodologies for the

analysis of Sofosbuvir and its related substances. This method would require validation to be

suitable for the specific quantification of Sofosbuvir impurity H.

Objective: To separate and quantify Sofosbuvir and its process-related and degradation

impurities, including diastereomers like Impurity H.

Instrumentation:

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:
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Parameter Specification

Column C18, 4.6 mm x 250 mm, 5 µm particle size

Mobile Phase A 0.1% Trifluoroacetic acid in water

Mobile Phase B Acetonitrile

Gradient Program Time (min)

0

25

30

32

35

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detector Wavelength 260 nm

Injection Volume 10 µL

Sample Preparation:

Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir and

Sofosbuvir Impurity H reference standards in a suitable diluent (e.g., a mixture of water

and acetonitrile) to obtain a known concentration.

Test Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or a crushed

tablet powder in the diluent to achieve a target concentration.

Filter all solutions through a 0.45 µm nylon filter before injection.

System Suitability: Before sample analysis, the chromatographic system must meet predefined

suitability parameters, including theoretical plates, tailing factor, and reproducibility of

injections.
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Visualization of Key Processes
Logical Workflow for Impurity Identification and Control
The following diagram illustrates the general workflow for identifying and controlling impurities

during drug development, a process applicable to Sofosbuvir Impurity H.
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Workflow for Impurity Identification and Control

Discovery and Development

Characterization and Qualification

Control Strategy

Synthesis of API

Impurity Profiling (HPLC, LC-MS)

Forced Degradation Studies

Isolation of Unknown Impurities

Development of Analytical Method

Structural Elucidation (NMR, MS)

Toxicological Assessment

Setting Acceptance Criteria Method Validation (ICH Guidelines)

Routine Quality Control
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Caption: A logical workflow for the identification, characterization, and control of impurities in a

drug substance.

Experimental Workflow for HPLC Analysis
The diagram below outlines the key steps in performing an HPLC analysis for Sofosbuvir

impurity profiling.
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Experimental Workflow for HPLC Analysis

Prepare Mobile Phase

Equilibrate HPLC System

Prepare Standard and Sample Solutions

Inject Standard and Sample Solutions

Perform System Suitability Tests

Acquire Chromatographic Data

Process Data and Quantify Impurities

Report Results
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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